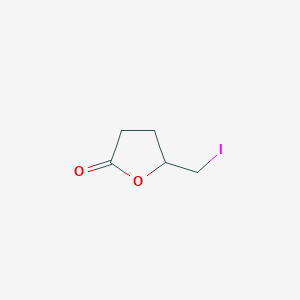

![molecular formula C18H18ClFN2O2 B2370169 2-Chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide CAS No. 1797344-46-7](/img/structure/B2370169.png)

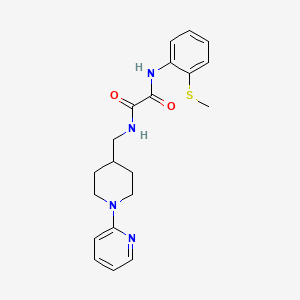

2-Chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

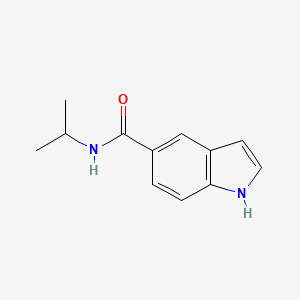

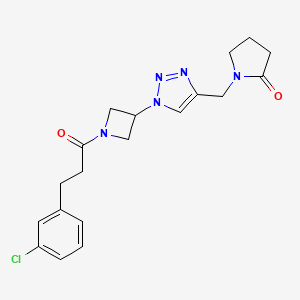

Pharmacological Potential

2-Chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide and its analogues have been synthesized and studied for their potential as pharmacological agents. For example, compounds related to 2-Chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide have been explored for their neuroleptic activity and interaction with dopamine receptors, which could make them candidates for antipsychotic medications. Such compounds have shown varying degrees of activity depending on their structure, highlighting the importance of the chloro and fluoro substituents in enhancing their pharmacological properties (Iwanami et al., 1981).

Neurological Research

Research has also delved into the neurological applications of compounds structurally similar to 2-Chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide. For instance, derivatives have been used as molecular imaging probes in positron emission tomography (PET) studies to quantify receptor densities in the brain, aiding in the diagnosis and understanding of neurological conditions such as Alzheimer's disease. The selectivity and efficacy of these compounds in crossing the blood-brain barrier and targeting specific receptors underscore their potential in neurological research and treatment (Kepe et al., 2006).

Material Science and Engineering

In material science, certain benzamide derivatives have been investigated for their fluorescence enhancement properties, with applications in developing sensitive fluorimetric probes. This research has potential implications for biochemical sensing and imaging, demonstrating the versatility of benzamide derivatives in scientific applications beyond pharmacology (Faridbod et al., 2009).

Organic Chemistry and Synthesis

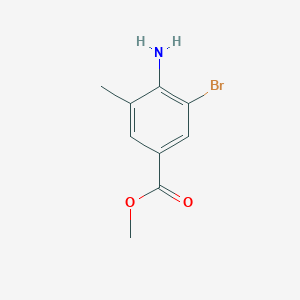

The synthesis and study of fluorinated compounds, including those related to 2-Chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide, have been a focus area in organic chemistry. These studies aim at understanding the effects of fluorination on chemical properties and reactivity, which is critical for designing compounds with desired biological activities. For example, research into the synthesis of fluorinated heterocycles has highlighted the importance of such compounds in pharmaceutical and agrochemical industries, where fluorination can significantly impact the biological efficacy and stability of potential drugs and pesticides (Wu et al., 2017).

Wirkmechanismus

Target of Action

The primary target of 2-Chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide is currently unknown

Mode of Action

It is known that the compound is involved in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Biochemical Pathways

It is known that the compound is involved in suzuki–miyaura cross-coupling reactions , which could potentially affect various biochemical pathways.

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information about how environmental factors influence the action of 2-chloro-4-fluoro-n-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide is currently unavailable .

Eigenschaften

IUPAC Name |

2-chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClFN2O2/c1-24-15-8-9-22(11-15)14-5-3-13(4-6-14)21-18(23)16-7-2-12(20)10-17(16)19/h2-7,10,15H,8-9,11H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDUPLKMNQRNMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2370091.png)

![N-{2-methyl-2-[(1-phenylethyl)amino]propyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2370094.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2370095.png)

![2-Amino-6-(3-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2370096.png)

![Methyl (3S,4S)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;hydrochloride](/img/structure/B2370100.png)

![Diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2370103.png)

![4-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2370107.png)